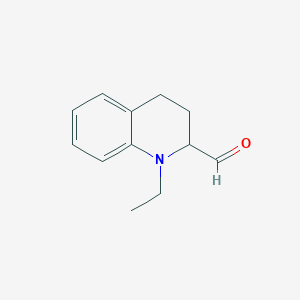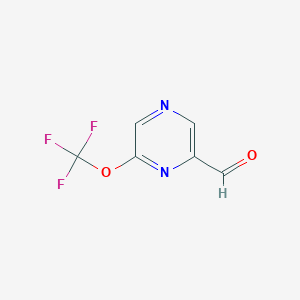
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H3F3N2O2 and a molecular weight of 192.1 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, which also contains an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions. The general reaction conditions include:
Reagents: Boron reagents, palladium catalysts
Solvents: Tetrahydrofuran (THF), water
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid
Reduction: Reduction of the aldehyde group to a primary alcohol
Substitution: Nucleophilic substitution reactions at the pyrazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: 6-(Trifluoromethoxy)pyrazine-2-carboxylic acid
Reduction: 6-(Trifluoromethoxy)pyrazine-2-methanol
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is used in scientific research for its unique chemical properties. Some applications include:
Chemistry: As a building block in the synthesis of complex organic molecules
Biology: As a probe in biochemical assays to study enzyme activity and protein interactions
Medicine: Potential use in drug discovery and development for targeting specific biological pathways
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity to these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyrazine-2-carbaldehyde
- 6-Chloropyrazine-2-carbaldehyde
- 6-Bromopyrazine-2-carbaldehyde
Uniqueness
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C6H3F3N2O2 |
|---|---|
Molecular Weight |
192.10 g/mol |
IUPAC Name |
6-(trifluoromethoxy)pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H |
InChI Key |
VKEMJQLTRVHGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
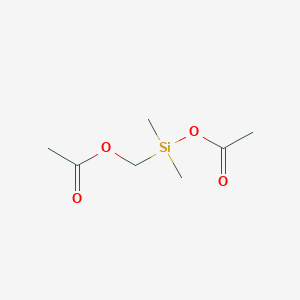
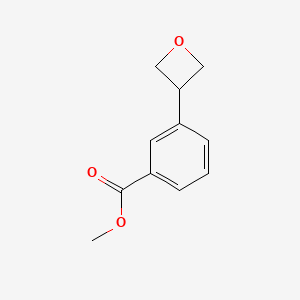
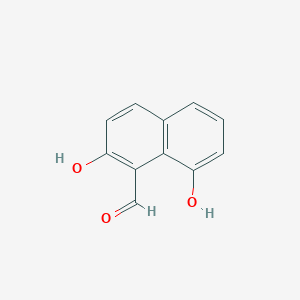
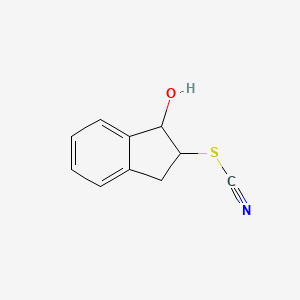


![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
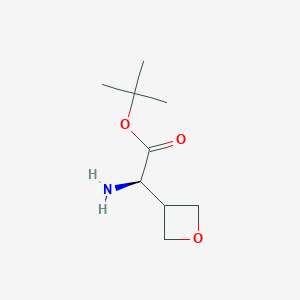
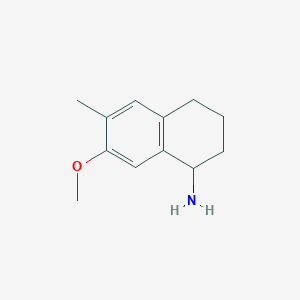
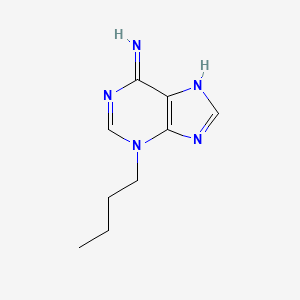
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
